3-Cyano-4-fluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride with the molecular formula C₇H₃ClFNO₂S and a molecular weight of 219.62 g/mol. It appears as a white to tan powder and has a melting point ranging from 67 to 70 °C . This compound contains a cyano group (–C≡N) and a fluorine atom attached to a benzene ring, contributing to its reactivity and utility in synthetic chemistry.
-Cyano-4-fluorobenzenesulfonyl chloride is a versatile building block in organic synthesis, employed in the preparation of various functional molecules. Studies have reported its application in the synthesis of:
The unique functional group combination in 3-cyano-4-fluorobenzenesulfonyl chloride allows for various chemical modifications. Research has explored its use in:
Emerging research suggests the potential application of 3-cyano-4-fluorobenzenesulfonyl chloride in material science. Studies have investigated its use in the development of:
While specific biological activities of 3-cyano-4-fluorobenzenesulfonyl chloride are not extensively documented, compounds in this class often exhibit antimicrobial properties and can serve as intermediates in the synthesis of biologically active molecules. The presence of the cyano and fluorine groups may enhance biological activity by influencing lipophilicity and electronic properties.
The synthesis of 3-cyano-4-fluorobenzenesulfonyl chloride typically involves:
3-Cyano-4-fluorobenzenesulfonyl chloride finds applications in:
Research on interaction studies involving 3-cyano-4-fluorobenzenesulfonyl chloride primarily focuses on its reactivity with nucleophiles. Such studies help elucidate its potential as a building block for more complex chemical entities. Additionally, investigations into its toxicity highlight that it can cause severe skin burns and eye damage, necessitating careful handling .
Several compounds share structural similarities with 3-cyano-4-fluorobenzenesulfonyl chloride. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluoro-3-cyanobenzenesulfonyl chloride | C₇H₃ClFNO₂S | Similar structure but different substitution pattern |
2-Cyano-4-fluorobenzenesulfonyl chloride | C₇H₃ClFNO₂S | Different position of cyano group |
3-Cyanobenzenesulfonyl chloride | C₇H₆ClNO₂S | Lacks fluorine substitution |
The uniqueness of 3-cyano-4-fluorobenzenesulfonyl chloride lies in its specific combination of functional groups, which enhances its reactivity compared to similar compounds. The presence of both cyano and fluorine groups allows for diverse synthetic pathways and potential applications in medicinal chemistry.
Corrosive